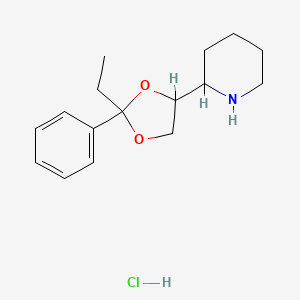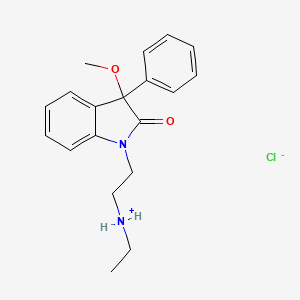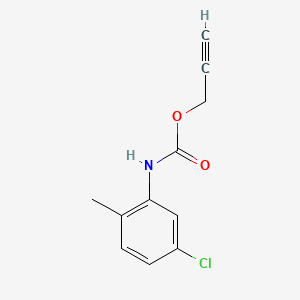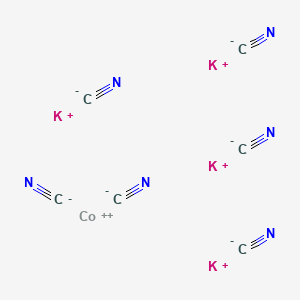
Tetrapotassium hexa(cyano-C)cobaltate(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapotassium hexa(cyano-C)cobaltate(4-) is an inorganic compound with the molecular formula C6CoN6.4K. It is a coordination complex that features cobalt in the +2 oxidation state, coordinated to six cyanide ligands, and balanced by four potassium ions. This compound is known for its unique chemical properties and applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrapotassium hexa(cyano-C)cobaltate(4-) can be synthesized through the reaction of cobalt(II) salts with potassium cyanide under controlled conditions. The general reaction involves dissolving cobalt(II) chloride in water and adding an excess of potassium cyanide solution. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The resulting solution is cooled, and the product is precipitated by adding ethanol .
Industrial Production Methods
In industrial settings, the production of tetrapotassium hexa(cyano-C)cobaltate(4-) involves similar principles but on a larger scale. The process typically includes the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The compound is then purified through recrystallization and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrapotassium hexa(cyano-C)cobaltate(4-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: The cyanide ligands can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other cyanide complexes or ligands like ammonia
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt-ligand complexes .
Applications De Recherche Scientifique
Tetrapotassium hexa(cyano-C)cobaltate(4-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is utilized in electroplating, pigment production, and as a stabilizer in certain industrial processes
Mécanisme D'action
The mechanism by which tetrapotassium hexa(cyano-C)cobaltate(4-) exerts its effects involves its ability to coordinate with other molecules and ions. The cyanide ligands can form strong bonds with various metal ions, influencing the compound’s reactivity and stability. The cobalt center can participate in redox reactions, making it a versatile component in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium hexacyanocobaltate(III): Similar in structure but with cobalt in the +3 oxidation state.
Sodium hexacyanocobaltate(II): Similar coordination environment but with sodium ions instead of potassium.
Tetrapotassium hexacyanoferrate(II): Contains iron instead of cobalt but has a similar coordination geometry
Uniqueness
Tetrapotassium hexa(cyano-C)cobaltate(4-) is unique due to its specific coordination environment and the presence of cobalt in the +2 oxidation state. This gives it distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
14564-70-6 |
|---|---|
Formule moléculaire |
C6CoK4N6 |
Poids moléculaire |
371.43 g/mol |
Nom IUPAC |
tetrapotassium;cobalt(2+);hexacyanide |
InChI |
InChI=1S/6CN.Co.4K/c6*1-2;;;;;/q6*-1;+2;4*+1 |
Clé InChI |
SKFXAVHOBOUPHE-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Co+2] |
Numéros CAS associés |
17632-85-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)


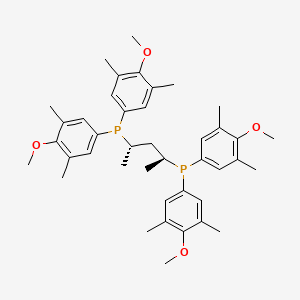


![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
